Ethyl 3,4-dichlorophenylacetate

Lipophilicity Physical Properties Analytical Chemistry

Ethyl 3,4-dichlorophenylacetate (CAS 6725-45-7) is a halogenated aromatic ester with the molecular formula C10H10Cl2O2 and a molecular weight of 233.09 g/mol. It is a colorless to pale yellow liquid with a melting point of 24-26°C.

Molecular Formula C10H10Cl2O2
Molecular Weight 233.09 g/mol
CAS No. 6725-45-7
Cat. No. B1333806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,4-dichlorophenylacetate
CAS6725-45-7
Molecular FormulaC10H10Cl2O2
Molecular Weight233.09 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C10H10Cl2O2/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3
InChIKeyQAEBVJIVEPSFRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3,4-Dichlorophenylacetate (CAS 6725-45-7): A Key Halogenated Ester Intermediate for Pharmaceutical and Agrochemical Synthesis


Ethyl 3,4-dichlorophenylacetate (CAS 6725-45-7) is a halogenated aromatic ester with the molecular formula C10H10Cl2O2 and a molecular weight of 233.09 g/mol. It is a colorless to pale yellow liquid with a melting point of 24-26°C . This compound serves as a critical intermediate in the synthesis of diverse bioactive molecules, including pharmaceuticals and agrochemicals, due to its well-defined reactivity profile and the strategic placement of chlorine atoms on the phenyl ring [1].

Why Ethyl 3,4-Dichlorophenylacetate (CAS 6725-45-7) Cannot Be Replaced by In-Class Analogs


In the context of synthetic route design, substituting ethyl 3,4-dichlorophenylacetate with closely related analogs like methyl 3,4-dichlorophenylacetate or the free acid is not straightforward. These analogs exhibit distinct physicochemical properties—most notably in logP, density, and boiling point—that directly impact reaction solvent selection, extraction efficiency, and purification protocols . The ethyl ester's specific lipophilicity (calculated LogP ~3.3-3.56) is often optimized for downstream reactions, such as α-bromination, where it serves as a key precursor to cyclopropane derivatives in pharmaceutical syntheses [1]. Moreover, the 3,4-dichloro substitution pattern imparts unique electronic effects on the aromatic ring that influence reactivity in nucleophilic substitution and cross-coupling reactions, a nuance lost with other positional isomers . Therefore, empirical data, not structural similarity, must guide procurement decisions.

Quantitative Differentiation of Ethyl 3,4-Dichlorophenylacetate (CAS 6725-45-7) Against Key Analogs


Physicochemical Profile: LogP, Density, and Boiling Point Comparisons with Methyl Ester and Free Acid

Ethyl 3,4-dichlorophenylacetate exhibits a significantly higher calculated LogP (3.56) compared to its methyl ester analog (LogP ~3.0), indicating greater lipophilicity . This difference is critical for applications requiring enhanced membrane permeability or specific organic phase partitioning. Furthermore, its density (1.276 g/cm³) and boiling point (291°C at 760 mmHg) differ markedly from the methyl ester (density 1.318 g/cm³, boiling point 274.5°C at 760 mmHg), impacting downstream handling and purification .

Lipophilicity Physical Properties Analytical Chemistry

Synthetic Utility: Yield Comparison in α-Bromination vs. Methyl Ester

In the synthesis of ethyl α-bromo-(3,4-dichlorophenyl)acetate, a key intermediate for antidepressant and analgesic agents, the ethyl ester precursor (this compound) is used directly, with yields for the bromination step typically reported in the range of 70-85% [1]. While a direct, head-to-head yield comparison with the methyl ester under identical conditions is not available, the ethyl ester is exclusively referenced in the drug synthesis database for this critical step, suggesting a well-optimized and validated protocol [2].

Synthetic Chemistry Bromination Reaction Yield

Positional Isomer Selectivity: Reactivity Profile of 3,4-Dichloro vs. 2,4- and 3,5-Dichloro Analogs

The 3,4-dichloro substitution pattern on the phenyl ring imparts a distinct electronic and steric environment compared to other dichloro isomers (e.g., 2,4-dichloro or 3,5-dichloro). While quantitative kinetic data for this specific compound is not available, studies on substituted phenyl acetates demonstrate that ortho-substitution (as in a hypothetical 2,4-dichloro analog) significantly increases reactivity in aminolysis and acyl exchange reactions compared to para-substitution [1]. The 3,4-dichloro pattern, lacking an ortho substituent, is thus expected to exhibit a reactivity profile intermediate between the more hindered 2,4-isomer and the less hindered 3,5-isomer.

Structure-Activity Relationship Reactivity Electrophilic Substitution

Targeted Application Scenarios for Ethyl 3,4-Dichlorophenylacetate (CAS 6725-45-7) Based on Verified Differentiation


Synthesis of 1-Aryl-3-azabicyclo[3.1.0]hexane CNS Agents

This compound is the established precursor for the synthesis of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane, a core structure in the development of triple reuptake inhibitors for depression and other CNS disorders. The ethyl ester undergoes a high-yielding α-bromination followed by tandem Michael addition/cyclization to form the cyclopropane ring [1]. The 3,4-dichloro substitution is essential for target binding affinity, and the ethyl ester's lipophilicity is optimized for this synthetic sequence.

Agrochemical Intermediate for Chlorinated Phenylacetate Derivatives

Due to its balanced lipophilicity (LogP ~3.5) and the bioactivity often associated with the 3,4-dichlorophenyl moiety, this compound is a valuable building block for the synthesis of novel herbicides, fungicides, and insecticides. Its ester group can be hydrolyzed to the free acid or further functionalized, providing versatile entry points into agrochemical scaffolds .

Reference Standard for Analytical Method Development

With well-defined physical properties (melting point 24-26°C, density 1.276 g/cm³, refractive index 1.532) and available high-purity commercial grades (≥97%), this compound serves as a reliable reference standard for developing and validating HPLC, GC, or NMR methods for halogenated aromatic esters . Its distinct retention time and spectral signature facilitate quantification in complex mixtures.

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